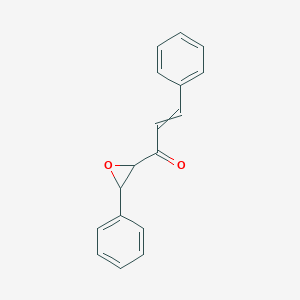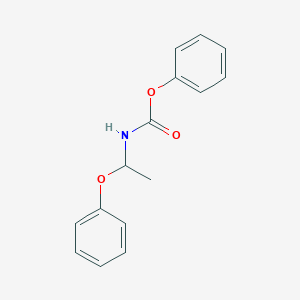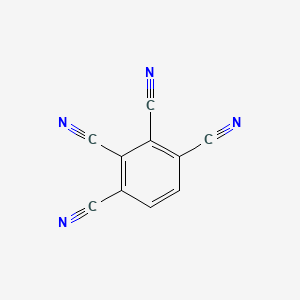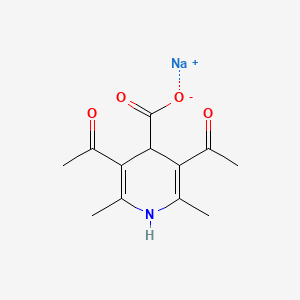
Piperazine, 1-((5,7-dibromo-6-methoxy-3-methylbenzofuran-2-yl)carbonyl)-4-methyl-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperazine, 1-((5,7-dibromo-6-methoxy-3-methylbenzofuran-2-yl)carbonyl)-4-methyl-, hydrochloride is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a benzofuran ring substituted with bromine, methoxy, and methyl groups, and a piperazine ring substituted with a carbonyl group and a methyl group. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water.
Métodos De Preparación
The synthesis of Piperazine, 1-((5,7-dibromo-6-methoxy-3-methylbenzofuran-2-yl)carbonyl)-4-methyl-, hydrochloride typically involves multiple steps:
Formation of the Benzofuran Ring: The benzofuran ring is synthesized through a series of reactions starting from a suitable phenol derivative. Bromination is carried out using bromine or a brominating agent to introduce bromine atoms at the desired positions.
Methoxylation and Methylation: Methoxy and methyl groups are introduced through methylation reactions using reagents like methyl iodide or dimethyl sulfate.
Formation of the Piperazine Ring: The piperazine ring is synthesized separately and then coupled with the benzofuran ring through a carbonylation reaction.
Formation of the Hydrochloride Salt: The final compound is treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility.
Industrial production methods may involve optimization of these steps to improve yield and purity, using catalysts and controlled reaction conditions.
Análisis De Reacciones Químicas
Piperazine, 1-((5,7-dibromo-6-methoxy-3-methylbenzofuran-2-yl)carbonyl)-4-methyl-, hydrochloride undergoes various chemical reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out on the carbonyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atoms in the benzofuran ring can be substituted with other groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Piperazine, 1-((5,7-dibromo-6-methoxy-3-methylbenzofuran-2-yl)carbonyl)-4-methyl-, hydrochloride has various scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a reagent in chemical processes.
Mecanismo De Acción
The mechanism of action of Piperazine, 1-((5,7-dibromo-6-methoxy-3-methylbenzofuran-2-yl)carbonyl)-4-methyl-, hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Piperazine, 1-((5,7-dibromo-6-methoxy-3-methylbenzofuran-2-yl)carbonyl)-4-methyl-, hydrochloride can be compared with other piperazine derivatives and benzofuran compounds:
Piperazine Derivatives: Similar compounds include Piperazine, 1-(2-benzofuranylcarbonyl)-4-methyl-, hydrochloride and Piperazine, 1-(4-methoxybenzoyl)-4-methyl-, hydrochloride. These compounds share the piperazine ring but differ in the substituents on the benzofuran ring.
Benzofuran Compounds: Similar compounds include 5,7-dibromo-6-methoxy-3-methylbenzofuran and 5,7-dibromo-6-methoxybenzofuran-2-carboxylic acid. These compounds share the benzofuran ring but differ in the substituents on the piperazine ring.
The uniqueness of this compound lies in its specific combination of substituents, which may confer unique chemical and biological properties.
Propiedades
Número CAS |
35689-02-2 |
|---|---|
Fórmula molecular |
C16H19Br2ClN2O3 |
Peso molecular |
482.6 g/mol |
Nombre IUPAC |
(5,7-dibromo-6-methoxy-3-methyl-1-benzofuran-2-yl)-(4-methylpiperazin-1-yl)methanone;hydrochloride |
InChI |
InChI=1S/C16H18Br2N2O3.ClH/c1-9-10-8-11(17)15(22-3)12(18)14(10)23-13(9)16(21)20-6-4-19(2)5-7-20;/h8H,4-7H2,1-3H3;1H |
Clave InChI |
YCOUAWRIFUYZTO-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(OC2=C(C(=C(C=C12)Br)OC)Br)C(=O)N3CCN(CC3)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-[nitroso(2,2,2-trinitroethyl)amino]ethyl]-N-(2,2,2-trinitroethyl)nitrous amide](/img/structure/B14680698.png)
![3,7-Dimethyl-1-[(3-methylbut-2-en-1-yl)oxy]octa-2,6-diene](/img/structure/B14680715.png)





![N-(1-pentacyclo[7.3.1.14,12.02,7.06,11]tetradecanyl)acetamide](/img/structure/B14680758.png)
![Benzo[c]thiophen-1(3H)-one, 3-(3-oxobenzo[c]thien-1(3H)-ylidene)-](/img/structure/B14680771.png)




![8-(4-Chlorophenyl)-9h-phenaleno[1,9-fg]indole](/img/structure/B14680795.png)
